2-(Diphenylphosphino)benzaldehyde oxime

Catalog No.
S1802118
CAS No.
153358-05-5
M.F
C19H16NOP
M. Wt
305.310201
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)benzaldehyde oxime

CAS Number

153358-05-5

Product Name

2-(Diphenylphosphino)benzaldehyde oxime

IUPAC Name

(NE)-N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine

Molecular Formula

C19H16NOP

Molecular Weight

305.310201

InChI

InChI=1S/C19H16NOP/c21-20-15-16-9-7-8-14-19(16)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,21H/b20-15+

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NO

Synonyms

2-(Diphenylphosphino)benzaldehyde oxime, 95%

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of 2-(Diphenylphosphino)benzaldehyde oxime lies in its use as a ligand for palladium in various cross-coupling reactions. These reactions are fundamental tools for organic synthesis, allowing the formation of carbon-carbon bonds between different organic molecules.

-(Diphenylphosphino)benzaldehyde oxime possesses both a phosphine group (PPh2) and an imine group (C=N-OH) which can coordinate with the palladium center. The phosphine group acts as a strong σ-donor, while the imine group participates in π-backbonding, creating a stable and electronically versatile ligand. This combination of donor properties makes 2-(Diphenylphosphino)benzaldehyde oxime effective in promoting a wide range of cross-coupling reactions, including:

  • Buchwald-Hartwig amination ()
  • Suzuki-Miyaura coupling ()
  • Stille coupling ()
  • Sonogashira coupling ()
  • Negishi coupling ()
  • Heck coupling ()
  • Hiyama coupling ()

2-(Diphenylphosphino)benzaldehyde oxime (abbreviated as DPBO) is a synthetic organic compound used as a ligand in various cross-coupling reactions in organic synthesis []. It belongs to the class of phosphine-oxime ligands, known for their versatility and ability to tune the reactivity of catalysts. While the origin of its discovery is not readily available, commercial suppliers like Sigma-Aldrich and Thermo Fisher Scientific offer this compound, highlighting its importance in research laboratories [, ].


Molecular Structure Analysis

The key feature of DPBO's structure is the combination of a diphenylphosphine (Ph2P) group and a benzaldehyde oxime moiety (C6H5CH=NOH) linked at the 2-position of the benzene ring. The Ph2P group acts as a Lewis base, donating a lone pair of electrons to a metal center in a catalyst complex. The oxime functionality can participate in hydrogen bonding and may influence the electronic properties of the ligand [].


Chemical Reactions Analysis

DPBO's primary application lies in its role as a ligand in palladium-catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between two organic fragments. Here are some examples:

  • Suzuki-Miyaura Coupling: This reaction joins an aryl or vinyl boronic acid with an aryl halide or pseudohalide [].
Ar-B(OH)2 + R-X + Pd(0)L_n -> Ar-R + BX(OH) + Pd(II)L_m (where L can be DPBO)
  • Negishi Coupling: This reaction couples an organozinc reagent (R-ZnX) with an aryl or vinyl halide [].
R-ZnX + Ar-X + Pd(0)L_n -> R-Ar + ZnX2 + Pd(II)L_m (where L can be DPBO)
  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide [].
RC≡CH + Ar-X + Pd(0)L_n -> RC=C-Ar + HX + Pd(II)L_m (where L can be DPBO)

In these reactions, DPBO coordinates with the palladium center, influencing its electronic properties and facilitating the oxidative addition, transmetallation, and reductive elimination steps that lead to C-C bond formation []. The specific role of DPBO in the catalytic cycle can vary depending on the reaction and other reaction components.

DPBO's mechanism of action in cross-coupling reactions involves its coordination to the palladium center. The Ph2P group donates electron density to the palladium, making it more susceptible to oxidative addition of the aryl or vinyl halide. The oxime moiety may influence the electronic properties of the ligand and potentially participate in hydrogen bonding interactions within the catalyst complex, but detailed mechanistic studies are needed to fully understand its role [].

XLogP3

4.3

Wikipedia

(NE)-N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine

Dates

Modify: 2023-08-15

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